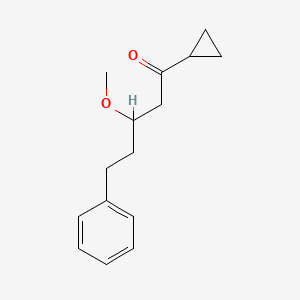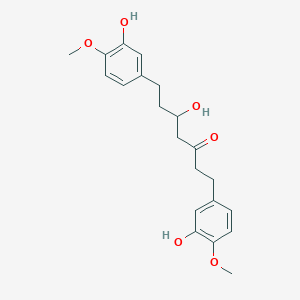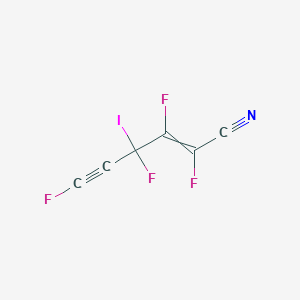
2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile is a chemical compound with the molecular formula C₆F₄IN It is characterized by the presence of fluorine and iodine atoms attached to a hexene backbone with a nitrile group
Méthodes De Préparation
The synthesis of 2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of multiple bonds allows for addition reactions with various reagents.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile can be compared with other similar compounds such as:
- 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine
- 2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile
- 2,3,4,6-Tetrafluoro-5-iodoaniline
These compounds share similar structural features but differ in their specific functional groups and reactivity
Propriétés
Numéro CAS |
923294-38-6 |
|---|---|
Formule moléculaire |
C6F4IN |
Poids moléculaire |
288.97 g/mol |
Nom IUPAC |
2,3,4,6-tetrafluoro-4-iodohex-2-en-5-ynenitrile |
InChI |
InChI=1S/C6F4IN/c7-2-1-6(10,11)5(9)4(8)3-12 |
Clé InChI |
OFSMRSPLKZZMQC-UHFFFAOYSA-N |
SMILES canonique |
C(#CF)C(C(=C(C#N)F)F)(F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


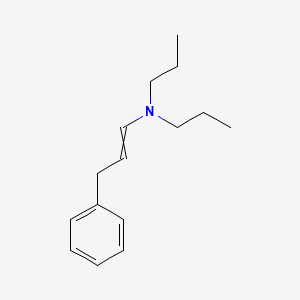
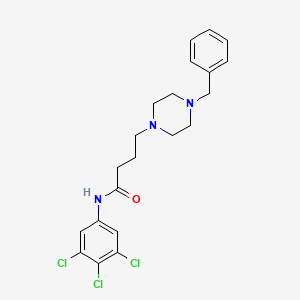
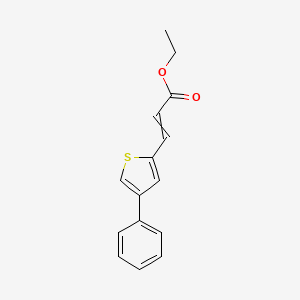
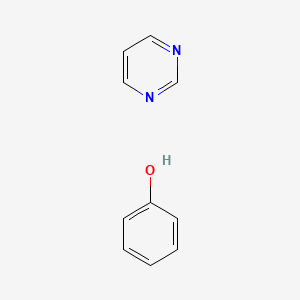
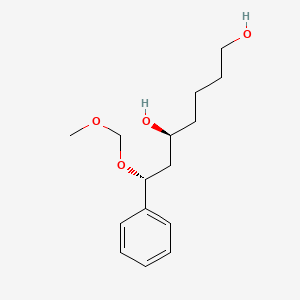
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
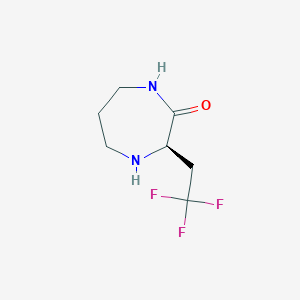
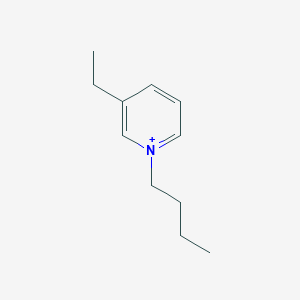
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
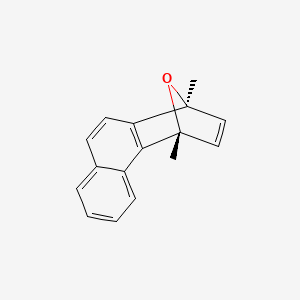
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
